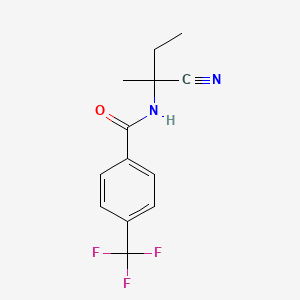
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. TFB is a small molecule that can be synthesized using different methods, and its mechanism of action involves the inhibition of certain enzymes and proteins. In
Wirkmechanismus
The mechanism of action of N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide involves the inhibition of certain enzymes and proteins. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has been shown to bind to the active site of FAAH and HSP90, preventing their activity. Inhibition of FAAH can increase the levels of endocannabinoids, which can have analgesic and anti-inflammatory effects. Inhibition of HSP90 can lead to the destabilization and degradation of various proteins involved in cancer cell growth and survival.
Biochemische Und Physiologische Effekte
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has various biochemical and physiological effects, including the increase of endocannabinoid levels, the inhibition of cancer cell growth and survival, and the reduction of inflammation and pain. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which can activate cannabinoid receptors and have analgesic and anti-inflammatory effects. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has also been shown to inhibit the activity of various proteins involved in cancer cell growth and survival, including HSP90, leading to cell death and reduced tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for certain enzymes and proteins. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide can be synthesized using various methods and purified using different techniques, such as column chromatography. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide is also specific for certain enzymes and proteins, allowing for targeted inhibition and analysis. However, N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide also has limitations, including its potential toxicity and off-target effects. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide can have toxic effects on cells and tissues, and its off-target effects can lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide, including the development of new drugs for the treatment of cancer and other diseases, the exploration of its effects on other enzymes and proteins, and the investigation of its potential toxicity and side effects. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has shown promising results in the inhibition of FAAH and HSP90, and further research can lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the study of N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide's effects on other enzymes and proteins can provide insights into its potential applications in other areas of research. Finally, the investigation of N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide's toxicity and side effects can lead to a better understanding of its safety profile and potential clinical applications.
Conclusion
In conclusion, N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide, or N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide can be synthesized using different methods, and its mechanism of action involves the inhibition of certain enzymes and proteins. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has various scientific research applications, including the study of enzyme and protein inhibition, drug discovery, and cancer research. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for certain enzymes and proteins. However, N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide also has limitations, including its potential toxicity and off-target effects. Finally, there are several future directions for the study of N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide, including the development of new drugs, the exploration of its effects on other enzymes and proteins, and the investigation of its potential toxicity and side effects.
Synthesemethoden
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide can be synthesized using different methods, including the reaction of 4-(trifluoromethyl)benzoic acid with 1-bromo-3-methylbutane in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium(II) acetate. Another method involves the reaction of 4-(trifluoromethyl)benzoic acid with 1-cyano-1-methylpropane in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. Both methods yield N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide as a white solid that can be purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has various scientific research applications, including the study of enzyme and protein inhibition, drug discovery, and cancer research. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Inhibition of FAAH can increase the levels of endocannabinoids, which can have analgesic and anti-inflammatory effects. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has also been used as a tool for drug discovery, particularly in the development of new drugs for the treatment of cancer. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain proteins, such as heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins, including those involved in cancer cell growth and survival.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-3-12(2,8-17)18-11(19)9-4-6-10(7-5-9)13(14,15)16/h4-7H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFIXQAPBAZBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2662806.png)
![N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2662809.png)
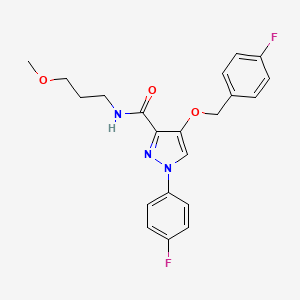
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2662811.png)
![N-ethyl-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2662812.png)
![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)
![8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2662815.png)
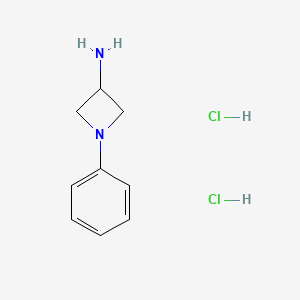
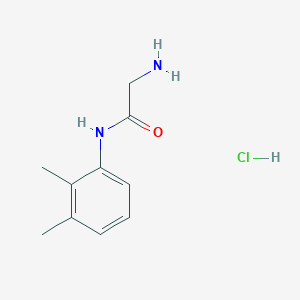
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662818.png)
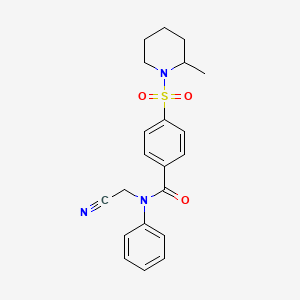
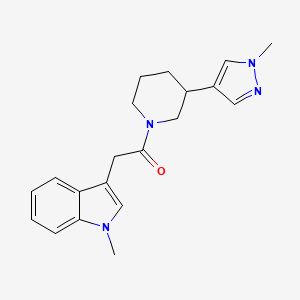
![N-(furan-2-ylmethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2662826.png)
![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)